MDL-800: A Comprehensive Technical Guide for Researchers
MDL-800: A Comprehensive Technical Guide for Researchers
COMPOUND AT A GLANCE
| Identifier | MDL-800 |
| Type | Small Molecule Allosteric Activator |
| Primary Target | Sirtuin 6 (SIRT6) |
| Chemical Formula | C₂₁H₁₆BrCl₂FN₂O₆S₂ |
| Molecular Weight | 626.3 g/mol |
| CAS Number | 2275619-53-7 |
Introduction
MDL-800 is a first-in-class, selective, and cell-permeable allosteric activator of Sirtuin 6 (SIRT6), an NAD⁺-dependent deacetylase. SIRT6 is a critical regulator of various cellular processes, including DNA repair, metabolism, inflammation, and aging. The dysregulation of SIRT6 has been implicated in numerous diseases, most notably in cancer, making it a compelling therapeutic target. This technical guide provides an in-depth overview of MDL-800, including its mechanism of action, synthesis, key experimental data, and detailed protocols for its use in research settings.
Mechanism of Action
MDL-800 functions as an allosteric activator of SIRT6.[1][2] It binds to a specific allosteric site on the SIRT6 enzyme, distinct from the catalytic site, inducing a conformational change that enhances the enzyme's deacetylase activity.[1][3] This activation leads to the increased deacetylation of SIRT6 substrates, most notably histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[4] The reduction in these histone acetylation marks is associated with transcriptional repression of genes involved in cell proliferation and survival.
The activation of SIRT6 by MDL-800 has been shown to increase the binding affinities of both the acetylated substrate and the NAD⁺ cofactor to the enzyme, thereby increasing its catalytic efficiency.[5]
Quantitative Data
The following tables summarize the key quantitative data for MDL-800's activity in various assays.
Table 1: In Vitro Activity
| Parameter | Value | Assay Conditions | Reference |
| EC₅₀ (SIRT6 Activation) | 10.3 ± 0.3 µM | Fluor de Lys (FDL) assay with RHKK-Ac-AMC peptide | [4] |
| EC₅₀ (SIRT6 Activation) | 11.0 ± 0.3 µM | FDL assay with RHKK-Ac-AMC peptide | [4] |
| Selectivity | >10-fold selective for SIRT6 over SIRT2, SIRT5, and SIRT7. No activity towards SIRT1, SIRT3, SIRT4, and HDAC1-11 at concentrations up to 100 µM. | Cell-free deacetylase assays | [2][6] |
Table 2: Cellular Activity
| Cell Line | Assay | Parameter | Value | Reference |
| BEL-7405 (Hepatocellular Carcinoma) | Cell Proliferation | IC₅₀ | 23.3 µM | [6] |
| BEL-7405 (Hepatocellular Carcinoma) | Histone Deacetylation | IC₅₀ | 23.3 µM | [6] |
| BEL-7405 (Hepatocellular Carcinoma) | Cell Death | EC₅₀ | 90.4 µM | [2] |
| NSCLC Cell Lines (Various) | Cell Proliferation | IC₅₀ | 21.5 - 34.5 µM | [4] |
Experimental Protocols
Synthesis of MDL-800
The synthesis of MDL-800 involves a multi-step process as outlined below.
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Step 1: Synthesis of Methyl 2-(((5-bromo-4-fluoro-2-methylphenyl)amino)sulfonyl)-5-nitrobenzoate. To a solution of 5-bromo-4-fluoro-2-methylaniline in pyridine, methyl 2-(chlorosulfonyl)-5-nitrobenzoate is added at 0 °C. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 8 hours.[4]
-
Step 2: Reduction of the Nitro Group. The product from Step 1 is then subjected to a reduction of the nitro group to an amine.
-
Step 3: Sulfonylation. The resulting amine is then reacted with 3,5-dichlorobenzenesulfonyl chloride to yield the final product, MDL-800.
A detailed, step-by-step synthesis protocol with characterization data can be found in the supplementary information of the original publication by Huang et al., Nature Chemical Biology, 2018.[7][8][9]
SIRT6 Activity Assay (Fluor de Lys Assay)
This assay measures the deacetylase activity of SIRT6 on a fluorogenic substrate.
-
Prepare a reaction mixture containing SIRT6 enzyme, the acetylated peptide substrate (e.g., RHKK-Ac-AMC), NAD⁺, and MDL-800 at various concentrations in an appropriate assay buffer.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a SIRT6 inhibitor (e.g., nicotinamide). The developer cleaves the deacetylated peptide, releasing a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the EC₅₀ value by plotting the fluorescence intensity against the concentration of MDL-800.
Cell Proliferation Assay (CCK-8 or MTT)
This assay determines the effect of MDL-800 on the proliferation of cancer cells.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of MDL-800 or a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Western Blotting for Histone Acetylation
This technique is used to assess the effect of MDL-800 on the acetylation status of SIRT6 substrates.
-
Treat cells with MDL-800 at various concentrations for a specified time.
-
Lyse the cells and extract total protein or histone proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-H3K9ac, anti-H3K56ac) and a loading control (e.g., anti-Histone H3, anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of MDL-800 in a living organism.
-
Implant cancer cells (e.g., BEL-7405 or NSCLC cell lines) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment groups (vehicle control and MDL-800 at various doses).
-
Administer MDL-800 or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) on a defined schedule.
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).
Signaling Pathways and Visualizations
MDL-800, through its activation of SIRT6, modulates several key signaling pathways involved in cancer progression.
SIRT6-Mediated Cell Cycle Arrest
MDL-800 treatment leads to the activation of SIRT6, which in turn deacetylates H3K9 and H3K56. This epigenetic modification results in the transcriptional repression of genes crucial for cell cycle progression, leading to an arrest in the G0/G1 phase.
References
- 1. Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SIRT6 activator MDL‐800 improves genomic stability and pluripotency of old murine‐derived iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Identification of a cellularly active SIRT6 allosteric activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
